molecular formula C12H4Br4O B12570866 1,2,3,8-Tetrabromo-dibenzofuran CAS No. 617707-61-6

1,2,3,8-Tetrabromo-dibenzofuran

Cat. No.: B12570866
CAS No.: 617707-61-6
M. Wt: 483.77 g/mol
InChI Key: SXEGRMRUTISWJR-UHFFFAOYSA-N
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Description

1,2,3,8-Tetrabromo-dibenzofuran: is an organic compound belonging to the class of polybrominated dibenzofurans It is characterized by the presence of four bromine atoms attached to the dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,8-Tetrabromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or bromine-containing reagents under controlled conditions. The process may require a catalyst to facilitate the bromination reaction and ensure the selective substitution of bromine atoms at the desired positions on the dibenzofuran ring.

Industrial Production Methods: Industrial production of this compound involves large-scale bromination processes. These processes are designed to optimize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient bromination.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,8-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibenzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated dibenzofuran compounds.

    Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibenzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce less brominated dibenzofuran compounds.

Scientific Research Applications

Chemistry: 1,2,3,8-Tetrabromo-dibenzofuran is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical products.

Biology and Medicine: Research has explored the potential biological activities of this compound and its derivatives. Studies have investigated its effects on cellular processes and its potential as a therapeutic agent.

Industry: In the industrial sector, this compound is used in the production of flame retardants and other specialty chemicals. Its brominated structure imparts flame-retardant properties, making it useful in various applications.

Mechanism of Action

The mechanism of action of 1,2,3,8-Tetrabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This receptor is a ligand-activated transcriptional activator that binds to specific DNA regions and regulates the expression of genes involved in xenobiotic metabolism. The compound’s brominated structure allows it to interact with the receptor and modulate its activity, leading to various biochemical and toxic effects .

Comparison with Similar Compounds

  • 1,2,7,8-Tetrabromodibenzofuran
  • 2,3,7,8-Tetrabromodibenzofuran
  • 1,3,7,8-Tetrabromodibenzofuran

Comparison: 1,2,3,8-Tetrabromo-dibenzofuran is unique due to the specific positions of the bromine atoms on the dibenzofuran ring. This positional arrangement influences its chemical reactivity and biological activity. Compared to other tetrabromodibenzofurans, this compound may exhibit different interaction patterns with molecular targets and distinct properties in chemical reactions .

Properties

IUPAC Name

1,2,3,8-tetrabromodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br4O/c13-5-1-2-8-6(3-5)10-9(17-8)4-7(14)11(15)12(10)16/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEGRMRUTISWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(C(=C(C=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20335604
Record name 1,2,3,8-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617707-61-6
Record name 1,2,3,8-tetrabromo-dibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20335604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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